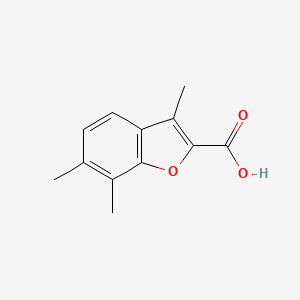

3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6,7-trimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-6-4-5-9-8(3)11(12(13)14)15-10(9)7(6)2/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKQDNBXKMSKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424464 | |

| Record name | 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878417-05-1 | |

| Record name | 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,6,7-Trimethyl-benzofuran-2-carboxylic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 3,6,7-Trimethyl-benzofuran-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for this compound, a molecule of interest within the broader class of benzofurans. Benzofuran scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Given the importance of this structural motif in drug discovery, this document outlines robust and scientifically grounded synthetic strategies, intended for researchers, medicinal chemists, and professionals in drug development. The proposed routes are based on well-established named reactions and modern synthetic methodologies, ensuring a high degree of scientific integrity and practical applicability.

Introduction: The Significance of the Benzofuran-2-Carboxylic Acid Scaffold

The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, is a cornerstone in the development of therapeutic agents.[1] Derivatives of benzofuran exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antihyperglycemic properties.[1] The carboxylic acid functional group, in particular, plays a crucial role in the pharmacokinetic and pharmacodynamic profiles of many drugs. It can enhance water solubility and often serves as a key interaction point with biological targets, such as enzymes and receptors.[2][3]

The target molecule, this compound, combines the privileged benzofuran core with a specific substitution pattern that can influence its biological activity and metabolic stability. This guide will explore viable synthetic routes starting from readily available precursors, with a focus on explaining the underlying chemical principles and experimental considerations for each step.

Proposed Synthetic Pathway I: Perkin Rearrangement of a Substituted Coumarin

A highly effective and historically significant method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[4][5][6] This pathway involves the base-catalyzed ring contraction of a coumarin intermediate to form the desired benzofuran ring system.

Overall Reaction Scheme:

Caption: Proposed synthesis of the target compound via the Perkin Rearrangement.

Step 1: Formylation of 2,3,5-Trimethylphenol

The synthesis commences with the formylation of 2,3,5-trimethylphenol to introduce a carbonyl group ortho to the hydroxyl moiety, yielding the corresponding salicylaldehyde derivative. The Reimer-Tiemann reaction is a classical method for this transformation.[7]

-

Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) from chloroform in the presence of a strong base. The electron-rich phenoxide ion then attacks the electrophilic carbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde.

-

Experimental Protocol (General):

-

Dissolve 2,3,5-trimethylphenol in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the solution and add chloroform dropwise with vigorous stirring.

-

Maintain the reaction at reflux for several hours.

-

After cooling, acidify the reaction mixture to precipitate the product.

-

Purify the resulting 2-hydroxy-4,5,6-trimethylbenzaldehyde by recrystallization or column chromatography.

-

Step 2: Synthesis and Bromination of the Coumarin Intermediate

The synthesized salicylaldehyde derivative is then converted to a 3-bromocoumarin. This can be achieved through a Pechmann condensation to form the coumarin, followed by bromination.

-

Mechanism: The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. For the synthesis of a simple coumarin, reaction with malonic acid (Doebner variation of the Knoevenagel condensation) can be employed, followed by decarboxylation. Subsequent bromination at the 3-position can be achieved using N-bromosuccinimide (NBS).

-

Experimental Protocol (General):

-

React 2-hydroxy-4,5,6-trimethylbenzaldehyde with a suitable reagent like malonic acid in the presence of a base such as pyridine to form the corresponding coumarin-3-carboxylic acid, which can be decarboxylated upon heating.

-

Alternatively, use a Perkin reaction with acetic anhydride and sodium acetate to form the coumarin.[3]

-

The resulting 5,6,8-trimethylcoumarin is then dissolved in a suitable solvent like acetonitrile.

-

N-bromosuccinimide (NBS) is added, and the reaction can be facilitated by microwave irradiation for a rapid and high-yield conversion to 3-bromo-5,6,8-trimethylcoumarin.[4]

-

Step 3: The Perkin Rearrangement

This is the key step where the 3-bromocoumarin undergoes a ring contraction to form the benzofuran-2-carboxylic acid.[4][8]

-

Mechanism: The reaction is initiated by a base-catalyzed ring fission of the 3-bromocoumarin. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring.[4]

-

Experimental Protocol (General):

-

Dissolve the 3-bromo-5,6,8-trimethylcoumarin in ethanol.

-

Add a solution of sodium hydroxide.

-

The reaction can be performed under reflux for several hours or expedited using microwave irradiation (e.g., 5 minutes at 79°C).[4]

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the final product, this compound.

-

The product can be purified by filtration and recrystallization.

-

Proposed Synthetic Pathway II: O-Alkylation and Intramolecular Cyclization

An alternative and widely used approach for benzofuran synthesis involves the O-alkylation of a phenol followed by an intramolecular cyclization.[9][10]

Overall Reaction Scheme:

Caption: Alternative synthesis via O-alkylation and subsequent cyclization.

Step 1: O-Alkylation of 2,3,5-Trimethylphenol

The hydroxyl group of 2,3,5-trimethylphenol is alkylated using an α-haloester, such as ethyl 2-bromopropanoate, to introduce the precursor for the furan ring. The methyl group on the propanoate will become the 3-methyl group of the benzofuran.

-

Mechanism: This is a Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a base, acts as a nucleophile and displaces the bromide from the α-haloester.

-

Experimental Protocol (General):

-

Dissolve 2,3,5-trimethylphenol in a polar aprotic solvent like acetone or DMF.

-

Add a base such as potassium carbonate (K₂CO₃).

-

Add ethyl 2-bromopropanoate and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC. Upon completion, filter off the base and evaporate the solvent.

-

The crude ether can be purified by column chromatography.

-

Step 2: Intramolecular Cyclization and Hydrolysis

The resulting ether intermediate undergoes an intramolecular Friedel-Crafts-type acylation to form the benzofuran ring, followed by hydrolysis of the ester to the carboxylic acid.

-

Mechanism: A strong acid or Lewis acid can be used to promote the cyclization, where the aromatic ring attacks the carbonyl carbon of the ester. Subsequent dehydration forms the furan ring. The final step is the hydrolysis of the ester to the carboxylic acid.

-

Experimental Protocol (General):

-

The crude ether can be treated with a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent and heated.

-

This will effect the cyclization to form ethyl 3,6,7-trimethyl-benzofuran-2-carboxylate.

-

The resulting ester is then hydrolyzed using a base (e.g., NaOH or KOH) in an alcohol/water mixture, followed by acidification to yield the final product.

-

Data Summary

| Pathway | Step | Starting Material | Key Reagents | Product |

| I: Perkin Rearrangement | 1 | 2,3,5-Trimethylphenol | Chloroform, NaOH | 2-Hydroxy-4,5,6-trimethylbenzaldehyde |

| 2 | 2-Hydroxy-4,5,6-trimethylbenzaldehyde | Acetic anhydride, NBS | 3-Bromo-5,6,8-trimethylcoumarin | |

| 3 | 3-Bromo-5,6,8-trimethylcoumarin | NaOH, Ethanol | This compound | |

| II: O-Alkylation | 1 | 2,3,5-Trimethylphenol | Ethyl 2-bromopropanoate, K₂CO₃ | Ethyl 2-((2,3,5-trimethyl)phenoxy)propanoate |

| 2 | Ethyl 2-((2,3,5-trimethyl)phenoxy)propanoate | PPA, NaOH (for hydrolysis) | This compound |

Conclusion

The synthesis of this compound can be approached through multiple reliable and well-documented strategies. The Perkin rearrangement pathway offers a classic and robust method, particularly with modern enhancements like microwave-assisted reactions that can significantly reduce reaction times.[4] The O-alkylation and cyclization route provides a versatile alternative. The choice of pathway may depend on the availability of specific reagents, desired scale, and laboratory equipment. Both proposed routes are grounded in fundamental principles of organic synthesis and offer a high probability of success for obtaining the target compound for further investigation in medicinal chemistry and drug development programs.

References

- Bhaskar, G. & Yadav, M. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-775.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid. Retrieved from [Link]

- Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Fulle, S., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2874.

- Al-Said, M. S., et al. (2014). First synthesis of 2-(benzofuran-2-yl)

- CN110684000B - Process for preparing benzofuran derivatives. (2020). Google Patents.

- Serafin, K., et al. (2010).

-

Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

- Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.

- Lindhardt, A. T., et al. (2020).

- El-Sayed, M. A. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022–1027.

- Kleemann, A. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.

Sources

- 1. 2,3,5-Trimethylphenol | 697-82-5 [chemicalbook.com]

- 2. Study on Synthesis of 2,4,6-trimethylbenzaldehyde - Master's thesis - Dissertation [dissertationtopic.net]

- 3. byjus.com [byjus.com]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perkin Rearrangement [drugfuture.com]

- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 7. Process for the preparation of hydroxybenzaldehydes - Patent 0074272 [data.epo.org]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for successful lead optimization and formulation. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its efficacy, safety, and bioavailability. This guide provides a comprehensive technical overview of the key physicochemical characteristics of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid, a substituted benzofuran derivative. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in numerous natural products and their association with a wide range of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for characterization.

Molecular and Structural Information

This compound is a crystalline solid with the following identifiers:

| Property | Value | Source |

| CAS Number | 878417-05-1 | [2] |

| Molecular Formula | C₁₂H₁₂O₃ | [2] |

| Molecular Weight | 204.23 g/mol | [2] |

| Hazard | Irritant | [2] |

The structural backbone of this molecule is a benzofuran ring system, which is a bicyclic structure composed of a fused benzene and furan ring.[1] The molecule is further functionalized with a carboxylic acid group at the 2-position and three methyl groups at the 3, 6, and 7-positions.

Caption: 2D structure of this compound.

Physicochemical Properties and Experimental Determination

The interplay of the aromatic system, the acidic carboxylic group, and the lipophilic methyl groups dictates the compound's physicochemical behavior.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical constant used for both identification and purity assessment. A sharp melting point range (typically 0.5-1.0°C) is indicative of a high degree of purity, whereas impurities tend to depress and broaden the melting range.[3]

Expected Melting Point: Based on structurally similar benzofuran carboxylic acids, a melting point in the range of 190-210 °C can be anticipated. For instance, the unsubstituted benzofuran-2-carboxylic acid has a reported melting point of 193-196 °C.[4]

Experimental Protocol: Melting Point Determination

This protocol outlines the determination of the melting point using a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[5]

-

Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus.[5]

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. This saves time in the subsequent accurate determinations.[6]

-

Accurate Determination: A fresh sample is heated at a slower rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[6]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[3][6] This is repeated for at least two more samples to ensure consistency.

Caption: Workflow for Melting Point Determination.

Solubility Profile: Predicting In Vivo Behavior

Solubility is a crucial factor that influences a drug's absorption and formulation possibilities. The solubility of this compound is expected to be pH-dependent due to the ionizable carboxylic acid group.

Expected Solubility:

-

Aqueous Solubility (low pH): Low solubility is expected in acidic aqueous media as the carboxylic acid will be in its neutral, less polar form.

-

Aqueous Solubility (high pH): Increased solubility is anticipated in neutral to basic aqueous solutions (e.g., 5% NaOH, 5% NaHCO₃) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.[7][8]

-

Organic Solvents: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and likely sparingly soluble in non-polar solvents like hexane.[4]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determining the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents is selected, including water, 5% HCl, 5% NaOH, 5% NaHCO₃, methanol, and hexane.

-

Sample Preparation: Approximately 25 mg of the compound is placed into separate, clean test tubes for each solvent.[8][9]

-

Solvent Addition: 0.75 mL of the respective solvent is added to each test tube.[9]

-

Mixing: The tubes are vigorously shaken for 30-60 seconds to ensure thorough mixing.[7][10]

-

Observation: The tubes are allowed to stand, and the solubility is observed. A compound is considered soluble if it completely dissolves, forming a clear solution.[10]

-

pH Testing (for aqueous solubility): If the compound is water-soluble, the pH of the solution is tested with litmus or pH paper to confirm its acidic nature.[7][8]

Caption: Workflow for Qualitative Solubility Testing.

Acid Dissociation Constant (pKa): The Key to Ionization State

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this value is crucial for predicting its charge state in different physiological environments, which in turn affects its absorption and distribution.

Expected pKa: The pKa of benzofuran-2-carboxylic acid is reported to be around 3.12.[4] The presence of electron-donating methyl groups on the benzene ring may slightly increase the pKa. Therefore, the pKa of this compound is estimated to be in the range of 3.5 to 4.5 .

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11]

Methodology:

-

Solution Preparation: A solution of the compound is prepared in water or a co-solvent system (if solubility is low) at a known concentration (e.g., 1 mM).[12] The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[12]

-

Apparatus Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Titration: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in it. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[12]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[12]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic and Chromatographic Characterization

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of a newly synthesized or isolated compound.

Purity Determination by UPLC-MS

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique for assessing the purity of a compound. It offers high resolution, sensitivity, and provides molecular weight information for peak identification.[13][14]

Methodology Overview:

A solution of the compound is injected into the UPLC system. The components of the sample are separated on a chromatographic column based on their affinity for the stationary and mobile phases. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the confirmation of the target compound and the detection of any impurities.[13][15]

Structural Elucidation

3.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Expected Characteristic Peaks:

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Reference |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | [16][17][18] |

| Carbonyl | C=O stretch | 1710-1680 (conjugated) | [16][17][18][19] |

| Benzofuran | C-O stretch | 1320-1210 | [17][19] |

| Aromatic | C-H stretch | ~3100-3000 | |

| Methyl | C-H stretch | ~2950-2850 |

The broad O-H stretch is a hallmark of a carboxylic acid, often appearing as a wide band due to hydrogen bonding.[17][19] The C=O stretch is expected to be slightly lower than that of a saturated carboxylic acid due to conjugation with the benzofuran ring system.[16][18]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

¹H NMR Spectroscopy (Expected Signals):

| Proton(s) | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| 1H | Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) |

| 2H | Aromatic (Benzene ring) | ~7.0-7.8 | Multiplet |

| 3H | Methyl (-CH₃) at C3 | ~2.5 | Singlet |

| 3H | Methyl (-CH₃) at C6 | ~2.4 | Singlet |

| 3H | Methyl (-CH₃) at C7 | ~2.3 | Singlet |

The acidic proton of the carboxylic acid typically appears as a broad singlet far downfield.[16][18] The exact shifts of the aromatic and methyl protons would require experimental determination or computational prediction.

¹³C NMR Spectroscopy (Expected Signals):

| Carbon(s) | Environment | Expected Chemical Shift (δ, ppm) |

| 1C | Carbonyl (-COOH) | ~165-170 |

| 9C | Aromatic/Benzofuran | ~110-160 |

| 3C | Methyl (-CH₃) | ~15-25 |

The carboxyl carbon is expected to resonate in the downfield region characteristic of carbonyl groups.[16][18]

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided standardized, field-proven protocols for their experimental determination. A comprehensive understanding and empirical validation of these properties—melting point, solubility, and pKa—are indispensable for advancing a compound through the drug discovery pipeline. The outlined spectroscopic and chromatographic methods further provide the necessary tools for structural confirmation and purity assessment, ensuring the integrity of subsequent biological and pharmacological studies.

References

-

Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry. Retrieved from [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018). Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). PubMed. Retrieved from [Link]

-

Melting point - Wikipedia. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Highly substituted benzo[b]furan synthesis through substituent migration - RSC Publishing. (2024). Retrieved from [Link]

-

Melting Point | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

-

Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC - NIH. (n.d.). Retrieved from [Link]

-

Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC - NIH. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra - Sci-Hub. (n.d.). Retrieved from [Link]

-

1HNMR spectrum of 1-(1-benzofuran-2-yl) - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved from [Link]

-

Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem. (n.d.). Retrieved from [Link]

-

LC/MS detection: powerful tool for organic compound analysis - Scientist Live. (2013). Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3) - Cheméo. (n.d.). Retrieved from [Link]

-

Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018). Retrieved from [Link]

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - NIH. (n.d.). Retrieved from [Link]

-

CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). Retrieved from [Link]

-

UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of benzofuran-7-carboxylic acid - PrepChem.com. (n.d.). Retrieved from [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. 878417-05-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. saltise.ca [saltise.ca]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. scientistlive.com [scientistlive.com]

- 14. agilent.com [agilent.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 19. spectroscopyonline.com [spectroscopyonline.com]

<sup>1</sup>H and <sup>13</sup>C NMR spectral data of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Foreword for the Researcher

This technical guide is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the nuclear magnetic resonance (NMR) characteristics of this compound. As a Senior Application Scientist, my objective is to provide not just raw data, but a detailed interpretation grounded in established spectroscopic principles. The structural elucidation of complex organic molecules is paramount in medicinal chemistry and materials science, and NMR spectroscopy remains the most powerful tool for this purpose. This document will delve into the nuanced spectral features of the target molecule, offering insights into the influence of its specific substitution pattern on the chemical environment of each nucleus.

The following sections will present predicted 1H and 13C NMR data, a thorough analysis of the spectral assignments, a detailed experimental protocol for data acquisition, and visual aids to facilitate understanding. Every piece of information is supported by authoritative references to ensure the highest level of scientific integrity.

Molecular Structure and a Priori Considerations

Before delving into the spectral data, it is crucial to understand the molecular architecture of this compound. The molecule consists of a benzofuran core, which is a bicyclic structure containing a benzene ring fused to a furan ring. This core is substituted with three methyl groups at positions 3, 6, and 7, and a carboxylic acid group at position 2.

The presence of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group will significantly influence the electron density distribution within the aromatic and heterocyclic rings, thereby affecting the chemical shifts of the associated protons and carbons. The carboxylic acid proton itself is expected to have a characteristic downfield chemical shift due to its acidic nature and participation in hydrogen bonding.[1][2][3]

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on established chemical shift theory and data from analogous substituted benzofuran derivatives.[4][5] The spectrum is presumed to be recorded in DMSO-d6, a common solvent for carboxylic acids which allows for the observation of the acidic proton.[6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| COOH | 12.0 - 13.0 | broad singlet | 1H | N/A |

| H-4 | ~7.3 | doublet | 1H | JH4-H5 ≈ 8.0 |

| H-5 | ~7.1 | doublet | 1H | JH5-H4 ≈ 8.0 |

| 7-CH3 | ~2.5 | singlet | 3H | N/A |

| 6-CH3 | ~2.4 | singlet | 3H | N/A |

| 3-CH3 | ~2.3 | singlet | 3H | N/A |

Interpretation of 1H NMR Spectrum

The predicted 1H NMR spectrum reveals several key features:

-

Carboxylic Acid Proton (COOH): The most downfield signal, appearing as a broad singlet in the 12.0-13.0 ppm region, is characteristic of a carboxylic acid proton.[1][2][7] Its broadness is a result of hydrogen bonding and chemical exchange. In a solvent like CDCl3, this peak can be even broader and may not be easily observed.[1] The use of DMSO-d6 helps to sharpen this signal.[6]

-

Aromatic Protons (H-4 and H-5): The protons on the benzene ring, H-4 and H-5, are expected to appear in the aromatic region (around 7.0-8.0 ppm). They will likely appear as a pair of doublets due to ortho-coupling to each other. The electron-donating methyl group at position 6 will shield these protons, shifting them slightly upfield compared to unsubstituted benzofuran.[8]

-

Methyl Protons (3-CH3, 6-CH3, 7-CH3): The three methyl groups will each give rise to a singlet, as there are no adjacent protons to couple with. The 3-CH3 group, being attached to the electron-rich furan ring, is expected to be the most shielded (furthest upfield). The 6-CH3 and 7-CH3 groups on the benzene ring will have slightly different chemical shifts due to their positions relative to the fused furan ring and each other.

Predicted 13C NMR Spectral Data

The predicted 13C NMR spectral data are presented in the table below. The assignments are based on the expected electronic effects of the substituents on the benzofuran framework.[9][10][11]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| C-7a | 150 - 155 |

| C-2 | 145 - 150 |

| C-3a | 130 - 135 |

| C-6 | 125 - 130 |

| C-7 | 120 - 125 |

| C-4 | 115 - 120 |

| C-5 | 110 - 115 |

| C-3 | 105 - 110 |

| 7-CH3 | 15 - 20 |

| 6-CH3 | 15 - 20 |

| 3-CH3 | 10 - 15 |

Interpretation of 13C NMR Spectrum

The 13C NMR spectrum provides complementary information for the structural confirmation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing in the 160-170 ppm range.[2][7]

-

Aromatic and Heterocyclic Carbons: The eight carbons of the benzofuran skeleton will have distinct chemical shifts. The oxygen-bearing carbons (C-2 and C-7a) will be the most downfield among the ring carbons. The quaternary carbons (C-2, C-3, C-3a, C-6, C-7, and C-7a) will generally have weaker signals in a proton-decoupled spectrum compared to the carbons with attached protons (C-4 and C-5).

-

Methyl Carbons: The three methyl carbons will appear in the upfield region of the spectrum (10-20 ppm), consistent with sp3-hybridized carbons.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring the 1H and 13C NMR spectra of this compound.

6.1. Sample Preparation

-

Compound Synthesis: Synthesize this compound using an appropriate method, such as the Perkin rearrangement of a corresponding 3-halocoumarin or the reaction of a substituted salicylaldehyde with an α-halo ester followed by hydrolysis.[12][13] Purify the compound by recrystallization or column chromatography to ensure high purity (>95%).

-

Solvent Selection: Choose a suitable deuterated solvent. For comprehensive 1H and 13C NMR, DMSO-d6 is recommended as it readily dissolves the carboxylic acid and allows for the clear observation of the acidic proton.[6] Alternatively, CDCl3 can be used, but the carboxylic acid proton signal may be very broad or exchange with residual water.[1]

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

6.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

1H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required for 13C NMR due to the lower natural abundance of the 13C isotope (typically several hundred to several thousand scans).

-

Employ a standard pulse program with proton decoupling (e.g., zgpg30).

-

-

2D NMR Experiments (Optional but Recommended):

-

For unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify 1H-1H coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded 1H and 13C nuclei.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify long-range (2-3 bond) 1H-13C correlations, which is particularly useful for assigning quaternary carbons.[6]

-

Visualization of Molecular Structure and NMR Workflow

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR data acquisition, processing, and analysis.

Conclusion

The comprehensive analysis of the 1H and 13C NMR spectra is indispensable for the unambiguous structural verification of this compound. This guide provides a robust framework for understanding the predicted spectral data, grounded in fundamental NMR principles and supported by empirical data from related structures. The detailed experimental protocol offers a practical guide for researchers to acquire high-quality NMR data. By combining one-dimensional and two-dimensional NMR techniques, a complete and confident structural elucidation of this and similar benzofuran derivatives can be achieved, which is a critical step in any drug discovery and development pipeline.

References

- Vertex AI Search. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved January 17, 2026.

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.

- JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 17, 2026.

- Al-Amiery, A. A., et al. (2012). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 17(10), 12206-12220.

- Muller, N., & Hughes, O. R. (1961). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 65(11), 2112-2115.

- Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 769-775.

- University of Regensburg. (n.d.). Chemical shifts. Retrieved January 17, 2026.

- Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved January 17, 2026.

- University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 17, 2026.

- ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved January 17, 2026.

- Majumder, U., et al. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 20(4), 6348-6357.

- Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 17, 2026.

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved January 17, 2026.

- SpectraBase. (n.d.). Benzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026.

- ChemicalBook. (n.d.). Benzofuran(271-89-6) 13C NMR spectrum. Retrieved January 17, 2026.

- Yuste, F., & Walls, F. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Australian Journal of Chemistry, 26(9), 2011-2016.

- ChemicalBook. (n.d.). Benzofuran(271-89-6) 1H NMR spectrum. Retrieved January 17, 2026.

- ResearchGate. (n.d.). NMR Spectra of 1-benzofuran-2-carbohydrazide. Retrieved January 17, 2026.

-

SpectraBase. (n.d.). 1,4-Dihydroxy-6,6,9A-trimethyl-4,5,5A,7,8,9-hexahydro-1H-benzo[E][6]benzofuran-3-one ac derivative (isomer 2) - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026.

- National Institutes of Health. (n.d.). First synthesis of 2-(benzofuran-2-yl)

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Retrieved January 17, 2026.

- Semantic Scholar. (2010, July 6).

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 17, 2026.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Thieme. (n.d.).

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 4. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra / Australian Journal of Chemistry, 1973 [sci-hub.ru]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

- 12. op.niscair.res.in [op.niscair.res.in]

- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry analysis of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (TMBCA), a substituted benzofuran carboxylic acid. Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making robust analytical methods essential for research, development, and quality control.[1][2][3] This document, intended for researchers and drug development professionals, details a holistic approach from sample preparation to advanced mass spectrometric analysis. We will explore the rationale behind methodological choices, including ionization techniques, fragmentation pathways, and liquid chromatography coupling, to ensure a self-validating and reproducible analytical system.

Introduction: The Analytical Imperative for TMBCA

This compound (MW: 204.23 g/mol , Formula: C₁₂H₁₂O₃) is a member of the benzofuran family.[4] This structural class is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The precise and accurate characterization of such molecules is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for identifying, characterizing, and quantifying these compounds in complex matrices.[1][5] This guide elucidates the core principles and practical protocols for developing a robust MS-based analytical method for TMBCA.

Foundational Physicochemical Properties

Understanding the analyte's chemical nature is the first step in method development.[6]

| Property | Value / Description | Source |

| Molecular Formula | C₁₂H₁₂O₃ | [4] |

| Molecular Weight | 204.23 g/mol | [4] |

| Core Structure | Benzofuran ring fused to a benzene ring, with a carboxylic acid at position 2 and methyl groups at positions 3, 6, and 7. | N/A |

| Key Functional Groups | Carboxylic Acid (-COOH), Aromatic Rings, Ether Linkage (in furan ring) | N/A |

| Predicted Ionization | The carboxylic acid group is acidic and readily deprotonates, making it highly suitable for negative ion mode electrospray ionization ([M-H]⁻).[7][8] Protonation in positive ion mode ([M+H]⁺) is also feasible.[9] | N/A |

Strategic Sample Preparation

The quality of MS data is directly dependent on the cleanliness of the sample introduced into the instrument. Effective sample preparation is critical to remove matrix components that can cause ion suppression, contaminate the system, or interfere with the analyte signal.[10]

Causality of Method Choice

The choice of sample preparation technique is dictated by the sample matrix (e.g., plasma, tissue, reaction mixture) and the analyte's chemistry.[6] For TMBCA, a moderately polar compound, several options are viable:

-

Liquid-Liquid Extraction (LLE): Exploits the differential solubility of TMBCA. By acidifying the aqueous sample, the carboxylic acid is protonated, increasing its hydrophobicity and allowing for extraction into a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This is effective for removing highly polar (salts, sugars) and non-polar (lipids) interferences.

-

Solid-Phase Extraction (SPE): Offers more precise and automated cleanup.[10] A mixed-mode or weak anion exchange (WAX) sorbent would be ideal. The WAX sorbent can retain the deprotonated TMBCA (at neutral or basic pH) while allowing neutral and cationic impurities to be washed away. The analyte is then eluted with an acidic solvent.

-

Protein Precipitation (for biological matrices): A simpler but less clean method where a cold organic solvent (e.g., acetonitrile) is used to crash out proteins from plasma or serum. The supernatant containing TMBCA can then be further purified or directly analyzed, though significant matrix effects may remain.

Step-by-Step Protocol: Solid-Phase Extraction (SPE)

This protocol is a robust starting point for purifying TMBCA from a biological matrix like plasma.

-

Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. This ensures the TMBCA is fully protonated and improves binding to certain reversed-phase sorbents or prepares it for anion exchange.

-

Conditioning: Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

-

Washing:

-

Wash 1: Elute polar interferences with 1 mL of 5% ammonium hydroxide in water.

-

Wash 2: Elute non-polar interferences with 1 mL of methanol.

-

-

Elution: Elute the TMBCA with 1 mL of methanol containing 2% formic acid. The acid neutralizes the anionic sorbent and ensures the analyte is in its protonated form.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS analysis.

Instrumentation & Ionization Source Selection

High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer is the preferred analytical platform.[1]

-

Chromatography: Reversed-phase chromatography using a C18 column is ideal for separating TMBCA from other components. A gradient elution starting from a high aqueous content to a high organic content (e.g., water to acetonitrile, both with 0.1% formic acid) will provide good peak shape and retention.

-

Ionization: Electrospray Ionization (ESI) is the method of choice for non-volatile and polar molecules like TMBCA.[11] A critical decision is the polarity mode:

-

Negative Ion Mode (-ESI): This is the most logical choice due to the presence of the acidic carboxylic acid group. In the spray chamber, the molecule will readily lose a proton to form a highly stable carboxylate anion, [M-H]⁻, at m/z 203.22. This mode often provides the highest sensitivity and a clean background for carboxylic acids.[8]

-

Positive Ion Mode (+ESI): While less intuitive, positive mode can also be effective. The molecule can be protonated, likely on the furan oxygen or the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 205.23. Adduct formation, such as with sodium ([M+Na]⁺ at m/z 227.21), is also common.[12] Comparing both modes is recommended during method development to determine the optimal signal-to-noise ratio.

-

Mass Analysis and Fragmentation Pathway

Full Scan Analysis

A full scan experiment is first performed to identify the precursor ion. Based on the ionization mode, we expect to see:

| Ionization Mode | Expected Precursor Ion | Exact m/z |

| Negative ESI | [M-H]⁻ | 203.0714 |

| Positive ESI | [M+H]⁺ | 205.0859 |

Tandem MS (MS/MS) Analysis and Proposed Fragmentation

Tandem mass spectrometry (MS/MS) is used to fragment the selected precursor ion to generate characteristic product ions, which provides structural confirmation and enables highly selective quantitative analysis (Selected Reaction Monitoring, SRM).

The fragmentation of benzofuran carboxylic acids is predictable. For the parent compound, benzofuran-2-carboxylic acid, electron ionization mass spectra show major fragments corresponding to the loss of -OH, -COOH, and CO.[13][14] Aromatic carboxylic acids under ESI conditions typically fragment via decarboxylation (loss of CO₂) from the [M-H]⁻ ion or loss of H₂O and CO from the [M+H]⁺ ion.[14]

Based on these principles, a proposed fragmentation pathway for the [M-H]⁻ ion of TMBCA is detailed below.

Caption: Proposed MS/MS fragmentation of TMBCA in negative ion mode.

Explanation of Key Fragmentation Steps:

-

Decarboxylation (-CO₂): The most characteristic fragmentation for a deprotonated carboxylic acid is the loss of carbon dioxide (44 Da). This is a highly favorable process, resulting in the formation of a stable carbanion on the benzofuran ring at m/z 159.08. This is often the base peak in the product ion spectrum.

-

Loss of a Methyl Radical (-•CH₃): Following decarboxylation, the resulting anion can fragment further by losing a methyl radical (15 Da) from one of the three methyl groups, leading to a fragment at m/z 144.05.

-

Loss of Carbon Monoxide (-CO): Subsequent fragmentation could involve the cleavage of the furan ring, a known pathway for benzofurans, resulting in the loss of carbon monoxide (28 Da) to produce a fragment at m/z 116.06.[15]

Analytical Workflow and Protocol

A robust analytical workflow ensures reproducibility and high-quality data.

Caption: General workflow for the LC-MS/MS analysis of TMBCA.

Step-by-Step LC-MS/MS Protocol

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1.0 min: 10% B

-

1.0-5.0 min: Linear ramp to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.0-6.1 min: Return to 10% B

-

6.1-8.0 min: Equilibrate at 10% B

-

-

Injection Volume: 5 µL.

-

MS System: Tandem quadrupole or Q-TOF mass spectrometer with an ESI source.

-

Ionization Mode: Negative Electrospray Ionization (-ESI).

-

Key MS Parameters (Instrument Dependent):

-

Capillary Voltage: ~3.0 kV

-

Source Temperature: ~150°C

-

Desolvation Gas Temperature: ~400°C

-

Desolvation Gas Flow: ~800 L/hr

-

-

Data Acquisition: Selected Reaction Monitoring (SRM)

-

Transition 1 (Quantitative): 203.1 → 159.1

-

Transition 2 (Qualitative): 203.1 → 144.1

-

Conclusion

The mass spectrometric analysis of this compound is best approached using a systematic methodology grounded in the compound's physicochemical properties. A workflow combining solid-phase extraction for sample cleanup with reversed-phase LC-MS/MS provides the necessary selectivity and sensitivity for robust analysis. Negative mode electrospray ionization is the preferred technique, leveraging the acidic nature of the carboxyl group. The predictable fragmentation pathway, dominated by an initial loss of carbon dioxide, allows for confident structural confirmation and the development of highly specific SRM-based quantitative methods. This guide provides the foundational principles and a validated starting point for researchers to successfully analyze this and similar benzofuran derivatives.

References

-

Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]

-

Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]

-

Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

-

Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]

-

Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

-

Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

-

Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available at: [Link]

-

An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. Available at: [Link]

-

Sample Preparation. School of Chemical Sciences, University of Illinois. Available at: [Link]

-

Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. Available at: [Link]

-

A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]

-

Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

-

Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. SciSpace. Available at: [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Research Article. Available at: [Link]

-

Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal Article. Available at: [Link]

-

Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Acids and Esters. ACS Publications. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Mass spectrometry of carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Benzofuran-2-carboxylic acid | C9H6O3. PubChem. Available at: [Link]

-

Benzofuran-2-carboxylic acid. NIST WebBook. Available at: [Link]

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

-

Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. Available at: [Link]

-

Benzofuran-2-carboxylic acid. NIST WebBook, IR Spectrum. Available at: [Link]

-

Benzofuran-2-carboxylic acid. NIST WebBook, All data. Available at: [Link]

-

Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Cheméo. Available at: [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal Article. Available at: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. 878417-05-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tecan.com [tecan.com]

- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. biocompare.com [biocompare.com]

- 11. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzofuran-2-carboxylic acid [webbook.nist.gov]

- 14. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 15. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Trimethylated Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Benzofuran Scaffold and the Significance of Methylation

The benzofuran moiety, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][2][3][4][5] Its prevalence in a wide array of natural products and synthetic compounds with diverse biological activities underscores its importance as a "privileged scaffold" in drug design.[1][6] These activities are extensive, encompassing anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties, among others.[1][2][3][7] The therapeutic efficacy of benzofuran derivatives is intricately linked to the nature and position of substituents on the core structure.

Trimethylation, the introduction of three methyl groups, offers a compelling strategy for modulating the physicochemical and pharmacological properties of the benzofuran scaffold. These methyl groups can influence the molecule's lipophilicity, steric hindrance, and electronic distribution, thereby impacting its interaction with biological targets, metabolic stability, and overall bioactivity. This guide provides an in-depth exploration of the potential biological activities of trimethylated benzofuran derivatives, offering a technical resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[1][2][3] The introduction of methyl groups can further enhance this activity. For instance, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been synthesized and evaluated for their cytotoxic effects.[1] Furthermore, dimethoxy- and bromomethyl-substituted benzofurans have shown selective toxicity towards leukemia cells, highlighting the importance of substitution patterns.[1][8]

Mechanisms of Action

The anticancer effects of benzofuran derivatives are often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Apoptosis Induction: Many benzofuran compounds exert their anticancer effects by triggering programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1]

-

Enzyme Inhibition: Certain benzofuran derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as farnesyltransferase.[9]

Key Findings from Preclinical Studies

While specific data on a wide range of trimethylated benzofuran isomers is still emerging, studies on methylated and methoxylated analogs provide valuable insights. For example, certain brominated methylbenzofuran derivatives have shown selective cytotoxicity against chronic myelogenous leukemia (K562) cells.[1] The table below summarizes representative data from studies on methylated benzofuran derivatives.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | 1-(3,5,7-trimethyl-1-benzofuran-2-yl)ethan-1-one | K562 | Selective action | [1] |

| Compound 8 | 1-(3,5,7-trimethyl-1-benzofuran-2-yl)ethan-1-one derivative | K562 | Selective action | [1] |

| Compound 1c | Brominated benzofuran derivative | K562, MOLT-4, HeLa | Significant cytotoxicity | [2] |

| Compound 1e | Brominated benzofuran derivative | K562, MOLT-4, HeLa | Significant cytotoxicity | [2] |

| Compound 2d | Brominated benzofuran derivative | K562, MOLT-4, HeLa | Significant cytotoxicity | [2] |

| Compound 3a | Brominated benzofuran derivative | K562, MOLT-4, HeLa | Significant cytotoxicity | [2] |

| Compound 3d | Brominated benzofuran derivative | K562, MOLT-4, HeLa | Significant cytotoxicity | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the trimethylated benzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including cancer and neurodegenerative disorders. Benzofuran derivatives have demonstrated notable anti-inflammatory properties.[12][13][14][15] The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[13][14]

Mechanisms of Action

The anti-inflammatory effects of benzofuran derivatives are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain benzofuran derivatives can inhibit LPS-induced NO production in macrophages.[13]

-

Reduction of Pro-inflammatory Cytokines: These compounds can also decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16]

Key Findings from Preclinical Studies

Studies on various benzofuran derivatives have shown significant inhibition of inflammatory markers. For instance, certain fluorinated benzofuran derivatives have demonstrated potent inhibition of NO, PGE₂, IL-6, and CCL2 secretion in LPS-stimulated macrophages.[14]

| Compound Type | Inflammatory Mediator | Assay System | Effect | Reference |

| Aza-benzofurans | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Inhibition (IC50 = 16.5 - 17.3 µM) | [13] |

| Fluorinated benzofurans | NO, PGE₂, IL-6, CCL2 | LPS-stimulated macrophages | Potent inhibition | [14] |

| Dihydrobenzofurans | Eosinophil counts, COX-2 expression | Murine asthma model | Reduction | [12] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

The Griess test is a simple and sensitive colorimetric assay for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Principle: The assay involves a diazotization reaction in which nitrite reacts with sulfanilamide in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a colored azo compound that can be measured spectrophotometrically.[17]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and pre-treat with various concentrations of the trimethylated benzofuran derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[18][19][20][21][22]

Mechanisms of Action

The precise mechanisms of antimicrobial action for benzofuran derivatives are still under investigation but are thought to involve disruption of microbial cell membranes and inhibition of essential enzymes.

Key Findings from Preclinical Studies

Numerous studies have demonstrated the antimicrobial potential of benzofuran derivatives. The substitution pattern on the benzofuran ring significantly influences the antimicrobial activity and specificity.[19][20]

| Compound Type | Microorganism | Activity | MIC (µg/mL) | Reference |

| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | Promising | 2 - 8 | [19] |

| 1-(Thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Excellent | - | [19] |

| Hydroxylated benzofurans (at C-6) | Various bacteria | Excellent | 0.78 - 3.12 | [19] |

| 3-Methanone-6-substituted-benzofurans | E. coli, S. aureus, MRSA, B. subtilis | Excellent | 0.78 - 12.5 | [20] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25][26][27]

Principle: The broth microdilution method is a commonly used technique to determine the MIC. It involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the trimethylated benzofuran derivative. Perform two-fold serial dilutions of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum to the desired final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator dye (e.g., resazurin) can also be used to facilitate the reading of the results.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Benzofuran derivatives have emerged as promising neuroprotective agents.[28][29][30][31][32]

Mechanisms of Action

The neuroprotective effects of benzofuran derivatives are linked to their antioxidant and anti-excitotoxic properties.

-

Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage. Benzofuran compounds can scavenge free radicals and reduce oxidative stress.[28]

-

Anti-excitotoxicity: Excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity and neuronal cell death. Some benzofuran derivatives have been shown to protect against NMDA-induced toxicity.[28]

Key Findings from Preclinical Studies

Several studies have highlighted the neuroprotective potential of benzofuran derivatives. For example, certain benzofuran-2-carboxamide derivatives have shown potent neuroprotective effects against NMDA-induced excitotoxicity in primary cortical neurons.[28]

| Compound Type | Model of Neurotoxicity | Effect | Reference |

| Benzofuran-2-carboxamide derivative (1f) | NMDA-induced excitotoxicity | Potent neuroprotection | [28] |

| Benzofuran-containing selenium compound (TFSeB) | STZ-induced Alzheimer's disease model | Improved memory, reduced oxidative stress | [32] |

Experimental Protocol: NMDA-Induced Excitotoxicity Assay

This assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced neuronal death mediated by NMDA receptors.

Principle: Primary neuronal cultures are exposed to a toxic concentration of NMDA, which leads to excessive calcium influx and subsequent cell death. The neuroprotective effect of a test compound is assessed by its ability to attenuate this NMDA-induced cell death, which is typically measured using a cell viability assay like the MTT assay.[33]

Step-by-Step Methodology:

-

Primary Neuronal Culture: Prepare primary cortical or hippocampal neuronal cultures from embryonic or neonatal rodents.

-

Compound Pre-treatment: After the neurons have matured in culture, pre-treat them with various concentrations of the trimethylated benzofuran derivatives for a specified period (e.g., 1-2 hours).

-

NMDA Exposure: Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a short duration (e.g., 10-30 minutes).

-

Wash and Recovery: Wash the neurons to remove NMDA and the test compound, and then return them to the incubator in a fresh culture medium for a recovery period (e.g., 24 hours).

-

Assessment of Cell Viability: After the recovery period, assess neuronal viability using the MTT assay or other suitable methods (e.g., LDH assay for cytotoxicity).

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound relative to the NMDA-treated control.

Structure-Activity Relationships (SAR) and Future Perspectives